molecular formula C12H8OS2 B189080 Thianthrene 5-oxide CAS No. 2362-50-7

Thianthrene 5-oxide

Cat. No.: B189080
CAS No.: 2362-50-7
M. Wt: 232.3 g/mol
InChI Key: NYVGTLXTOJKHJN-UHFFFAOYSA-N
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Description

Thianthrene 5-oxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₈OS₂. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring. This compound is notable for its unique structural properties and its ability to undergo various chemical transformations, making it a valuable compound in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thianthrene 5-oxide can be synthesized through several methods. One common approach involves the oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, yielding this compound with high selectivity .

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Thianthrene 5-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfone derivatives.

    Reduction: It can be reduced back to thianthrene.

    Substitution: It participates in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Thianthrene 5-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thianthrene: The parent compound, which lacks the oxide group.

    Dibenzothiophene: A structurally similar compound with a sulfur atom in a different position.

    Dibenzothiophene sulfoxide: Another sulfur-containing heterocycle with similar reactivity.

Uniqueness: Thianthrene 5-oxide is unique due to its specific oxidation state and the presence of the oxide group, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo selective functionalization reactions makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

thianthrene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVGTLXTOJKHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178293
Record name Thianthrene 5-oxide
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Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2362-50-7
Record name Thianthrene, 5-oxide
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Record name Thianthrene 5-oxide
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Record name Thianthrene, 5-oxide
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Record name Thianthrene 5-oxide
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Record name 5lambda4-thianthren-5-one
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Synthesis routes and methods I

Procedure details

In 300 ml of acetic acid was refluxed 20 g of thianthrene and 36 ml of diluted nitric acid was gradually added dropwise thereto. After reacting for 5 hours, the reaction solution was poured into 1.2 liters of water to deposit crystals. The crystals were collected by filtration and recrystallized from acetonitrile to obtain 12 g of thianthrene-S-oxide. 1H-NMR (400 MHz, CDCl3): σ 7.42 (t, 2H), 7.56 (t, 2H), 7.63 (d, 2H), 7.93 (d, 2H).
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thianthrene (20 g) was refluxed in 300 ml of acetic acid, and 36 ml of dilute nitric acid was gradually added dropwise thereto. After allowing the reaction to proceed for 5 hours, the reaction solution obtained was poured in 1.2 liter of water to precipitate a crystal. The crystal was collected by filtration and then recrystallized from acetonitrile to obtain 12 g of thianthrene-S-oxide. 1H-NMR (400 MHz, CDCl3): δ 7.42 (t, 2H), 7.56 (t, 2H), 7.63 (d, 2H), 7.93 (d, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of thianthrene 5-oxide?

A1: The molecular formula of this compound is C12H8OS2, and its molecular weight is 232.32 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and Raman spectroscopy. These techniques provide information about the structure, bonding, and vibrational modes of the molecule. [, , , ]

Q3: Is this compound conformationally flexible?

A3: Yes, this compound exhibits conformational mobility in solution. It exists in a dynamic equilibrium between two boat conformations: one with the sulfoxide group in a pseudoequatorial position and the other with the sulfoxide group in a pseudoaxial position. [, , ]

Q4: How does the polarity of the solvent affect the conformational equilibrium of this compound?

A4: The position of the conformational equilibrium in this compound is influenced by solvent polarity. Polar solvents tend to favor the conformation where the sulfoxide group occupies the pseudoaxial position. [, ]

Q5: How is this compound used as a mechanistic probe in oxygen-transfer reactions?

A5: this compound serves as a valuable mechanistic probe to discern the electronic character of oxygen-transfer agents. This is achieved by analyzing the ratio of products resulting from oxidation at either the sulfide sulfur atom (electrophilic attack) or the sulfoxide sulfur atom (nucleophilic attack). This ratio is quantified using the XSO value, which represents the proportion of nucleophilic oxidation relative to the total oxidation. [, , , , , , , ]

Q6: What does a high XSO value indicate about an oxygen-transfer agent?

A6: A high XSO value, approaching 1.00, suggests that the oxygen-transfer agent exhibits a predominantly nucleophilic character, preferentially oxidizing the sulfoxide functionality in this compound. [, ]

Q7: What does a low XSO value indicate about an oxygen-transfer agent?

A7: A low XSO value, approaching 0, suggests that the oxygen-transfer agent exhibits a predominantly electrophilic character, preferentially oxidizing the sulfide functionality in this compound. [, , , , , ]

Q8: How can the stereochemistry of the products provide insights into the oxygen-transfer mechanism?

A8: The ratio of trans to cis isomers of the bisulfoxide product (SOSO) formed during the oxidation of this compound offers valuable information about the stereochemical course of the reaction. The steric demands of the oxygen-transfer agent influence this ratio. For instance, electrophilic dioxiranes tend to favor the trans isomer due to steric repulsion between the oxidant and the peri-hydrogen atoms of the this compound molecule. [, ]

Q9: Can this compound itself act as a catalyst in oxygen-transfer reactions?

A9: While this compound is primarily employed as a mechanistic probe, certain derivatives, like thianthrene cation radical salts, have shown catalytic activity in specific reactions. For instance, thianthrene cation radical perchlorate has been shown to mediate the oxidative decomposition of various organic compounds. [, , , , ]

Q10: What other applications does this compound have in organic synthesis?

A10: Beyond its role as a mechanistic probe, this compound serves as a valuable synthon in organic synthesis. For example, it is utilized in the synthesis of sterically congested dibenzothiophenes through reactions with organolithium reagents. [] Additionally, it serves as a precursor for the generation of thianthrenium salts, which find applications in various transformations, such as the synthesis of deuterated arenes. [, ]

Q11: Have computational methods been employed to study this compound and its reactions?

A11: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding the electronic structure, conformational preferences, and reactivity of this compound. These calculations have provided valuable insights into the nature of the transition states involved in oxygen-transfer reactions and the factors influencing the selectivity of these processes. [, , ]

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